molecular formula C24H25F2NO3 B579989 Ezetimibe Diol Impurity CAS No. 1374250-08-4

Ezetimibe Diol Impurity

Cat. No.: B579989
CAS No.: 1374250-08-4
M. Wt: 413.465
InChI Key: MGEXACDCGCPXOT-GKVQRAMASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ezetimibe Diol Impurity involves specific synthetic routes. One common method includes the reaction of Ezetimibe with certain reagents under controlled conditions. For instance, the compound can be synthesized by reacting Ezetimibe with a reducing agent in the presence of a suitable solvent .

Industrial Production Methods: In an industrial setting, the production of this compound follows stringent protocols to ensure purity and consistency. High-performance liquid chromatography (HPLC) is often used to isolate and purify the compound. The process involves multiple steps, including reaction, isolation, and purification, to achieve a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Ezetimibe Diol Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield different diol forms .

Scientific Research Applications

Ezetimibe Diol Impurity has several scientific research applications:

Mechanism of Action

The mechanism of action of Ezetimibe Diol Impurity is closely related to that of Ezetimibe. Ezetimibe works by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols from dietary and biliary sources. It blocks the transport of cholesterol through the intestinal wall by interacting with the Niemann-Pick C1-Like 1 (NPC1L1) transporter .

Comparison with Similar Compounds

  • Desfluoro Ezetimibe
  • Ezetimibe Ketone
  • Ezetimibe Diacid Impurity

Comparison: Ezetimibe Diol Impurity is unique in its structure and formation pathway compared to other impurities. While Desfluoro Ezetimibe lacks a fluorine atom, Ezetimibe Ketone and Ezetimibe Diacid Impurity have different functional groups that affect their chemical behavior and stability. The diol impurity specifically contains hydroxyl groups that influence its reactivity and interaction with other molecules .

Properties

CAS No.

1374250-08-4

Molecular Formula

C24H25F2NO3

Molecular Weight

413.465

IUPAC Name

(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol

InChI

InChI=1S/C24H25F2NO3/c25-19-6-1-16(2-7-19)23(30)14-5-18(15-28)24(17-3-12-22(29)13-4-17)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23-24,27-30H,5,14-15H2/t18-,23-,24+/m0/s1

InChI Key

MGEXACDCGCPXOT-GKVQRAMASA-N

SMILES

C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)CO)NC3=CC=C(C=C3)F)O

Synonyms

(1S,4R)-1-(4-Fluorophenyl)-4-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-1,5-pentanediol

Origin of Product

United States

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